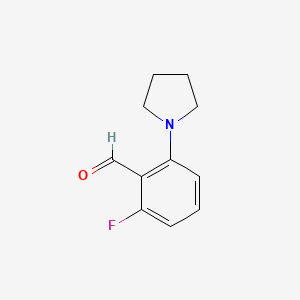

2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Aplicaciones Científicas De Investigación

2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde is used in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: The compound is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This interaction can affect various biological pathways, making it useful in studying protein functions and interactions .

Comparación Con Compuestos Similares

2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:

2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde: Similar structure but with the pyrrolidine group at a different position.

2-Fluoro-6-morpholin-4-ylbenzaldehyde: Similar structure but with a morpholine group instead of pyrrolidine.

2-Fluoro-6-piperidin-1-ylbenzaldehyde: Similar structure but with a piperidine group instead of pyrrolidine.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents .

Actividad Biológica

2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C11H12FN

- CAS Number : 867205-19-4

This compound features a fluorine atom at the second position and a pyrrolidinyl group attached to a benzaldehyde ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may act through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it may interact with aldehyde dehydrogenase (ALDH), which is crucial in detoxifying aldehydes in the body .

- Cell Cycle Disruption : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties:

- Antibacterial Activity : Preliminary studies indicate that this compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, it has shown promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest:

- IC50 Values : The IC50 values for cell viability reduction are reported to be around 10 µM, indicating significant cytotoxicity against specific cancer cells .

Study 1: Antibacterial Efficacy

A study investigated the antibacterial properties of several pyrrolidine derivatives, including this compound. The results demonstrated:

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | 0.0039 | Staphylococcus aureus |

| 0.025 | Escherichia coli |

This study highlighted the compound's potential as a lead for developing new antibacterial agents .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on prostate cancer cells. The findings revealed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 50 |

| 50 | 20 |

These results indicate a dose-dependent reduction in cell viability, suggesting that higher concentrations significantly inhibit cancer cell growth .

Propiedades

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJAQWVHRQAPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327228 | |

| Record name | 2-fluoro-6-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

867205-19-4 | |

| Record name | 2-fluoro-6-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.